1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one
Overview
Description
1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H12N2O . It has a molecular weight of 128.17 . The compound is in liquid form .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidine ring with a methyl group and an amino group attached to the same carbon. The azetidine ring is connected to an ethanone group .Physical and Chemical Properties Analysis
This compound is a liquid . The compound has a molecular weight of 128.17 . The InChI key for this compound is not available in the sources I found .Scientific Research Applications
Synthesis and Antiviral Applications
A study by Rashdan et al. (2021) describes the synthesis of novel thiadiazole-based molecules containing the 1,2,3-triazole moiety, derived from a predecessor molecule similar in structure to the compound . These molecules demonstrated significant antiviral activity against COVID-19 by inhibiting the main coronavirus protease, crucial for virus replication. This highlights the potential of structurally related compounds in the development of antiviral therapeutics (Rashdan et al., 2021).
Chemical Fixation of Carbon Dioxide
In the context of environmental chemistry, the work of Xu et al. (2011) showcases the efficient catalyst-free chemical fixation of carbon dioxide into 2-oxazolidinones under supercritical conditions, starting from propargylic alcohols and primary amines. This approach provides a green chemistry perspective to utilizing carbon dioxide, offering pathways for the synthesis of valuable compounds including structures similar to "1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one" (Xu, Zhao, & Jia, 2011).
Development of Novel Schiff Bases and β-Lactam Inhibitors
Research by Askar et al. (2016) demonstrates the synthesis of new imidazole derivatives containing the β-lactam ring, derived from compounds structurally related to "this compound." These compounds were characterized and showed promising results in preliminary pharmacological evaluations, illustrating the compound's potential in medicinal chemistry applications (Askar, Ali, & Al-Mouamin, 2016).
Synthesis of Biologically Important Compounds
Deshmukh et al. (2004) discuss the azetidin-2-one framework, akin to the compound in focus, as a versatile intermediate for synthesizing a wide array of biologically significant molecules. This review underscores the utility of the β-lactam ring as a synthon in organic synthesis, facilitating the creation of aromatic β-amino acids, peptides, and other derivatives, thereby underscoring the broad applicability of this chemical structure in drug development and beyond (Deshmukh et al., 2004).
Mechanism of Action
Safety and Hazards
The safety information for 1-(3-Amino-3-methylazetidin-1-yl)ethan-1-one indicates that it is a dangerous compound. The hazard statements include H227, H302, H314, and H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
Properties
IUPAC Name |
1-(3-amino-3-methylazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-6(2,7)4-8/h3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKUMAQMLVFTAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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